molecular formula C24H25N3O4S2 B2576700 N-methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 868965-38-2

N-methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B2576700
CAS No.: 868965-38-2
M. Wt: 483.6
InChI Key: LAUJICYSMQDJBE-UHFFFAOYSA-N
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Description

"N-methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide" is a structurally complex molecule featuring a 4,5,6,7-tetrahydrobenzo[b]thiophene core substituted with a sulfamoylbenzamido group at position 2 and a methyl carboxamide at position 3.

Properties

IUPAC Name

N-methyl-2-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O4S2/c1-25-23(29)21-19-10-6-7-11-20(19)32-24(21)26-22(28)16-12-14-18(15-13-16)33(30,31)27(2)17-8-4-3-5-9-17/h3-5,8-9,12-15H,6-7,10-11H2,1-2H3,(H,25,29)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAUJICYSMQDJBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, identified by CAS number 868965-38-2, is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Molecular Formula : C24_{24}H25_{25}N3_{3}O4_{4}S2_{2}
  • Molecular Weight : 483.6 g/mol

This structure includes a benzo[b]thiophene core and various functional groups, notably a sulfonamide moiety, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. The sulfonamide group can mimic natural substrates, leading to competitive inhibition of enzyme functions. This interaction may disrupt metabolic pathways associated with inflammation and cancer progression.

1. Analgesic Activity

Research indicates that derivatives of tetrahydrobenzo[b]thiophene compounds exhibit analgesic effects. In studies conducted using the "hot plate" method on mice, certain derivatives demonstrated analgesic properties that surpassed those of standard analgesics like metamizole . This suggests potential applications in pain management therapies.

2. Anti-inflammatory Effects

The compound has shown promise in anti-inflammatory applications. The presence of the sulfonamide group is often linked to anti-inflammatory activity in similar compounds. Studies have indicated that compounds with this structural feature can inhibit pro-inflammatory cytokines and other mediators involved in inflammatory responses.

3. Anticancer Potential

There is emerging evidence supporting the anticancer potential of this compound. Its ability to inhibit specific enzymes involved in cancer metabolism positions it as a candidate for further exploration in cancer therapies. The structural similarity to other known anticancer agents suggests that it may disrupt cancer cell proliferation and induce apoptosis.

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AnalgesicExceeds effects of metamizole in mice
Anti-inflammatoryInhibits pro-inflammatory cytokines
AnticancerInhibits enzymes involved in cancer metabolism

Case Studies

  • Analgesic Study : A study involving intraperitoneal injections of the compound in mice demonstrated significant pain relief compared to control groups. The results indicated a dose-dependent response, highlighting its efficacy as an analgesic agent .
  • Inflammation Model : In an experimental model of inflammation, the compound was administered to assess its effect on inflammatory markers. Results showed a marked reduction in cytokine levels, suggesting its potential utility in treating inflammatory diseases.
  • Cancer Cell Line Studies : Laboratory studies on various cancer cell lines revealed that the compound inhibits cell growth and induces apoptosis at certain concentrations. These findings warrant further investigation into its mechanisms and therapeutic applications .

Comparison with Similar Compounds

Table 1: Substituent Comparison of Selected Analogs

Compound Name R1 (Position 2) R2 (Position 3) Key Functional Impact
Target Compound 4-(N-methyl-N-phenylsulfamoyl)benzamido N-methyl carboxamide High steric bulk, moderate polarity
Compound 1 () 2-fluorobenzamide N-(3-(4-benzylpiperazine)) Increased lipophilicity
Compound 7 () Trifluoroacetyl N-benzyl Electron-withdrawing, metabolic lability
N-(4-Methoxyphenyl) analog () Phenylacetamido N-(4-methoxyphenyl) Enhanced π-π stacking potential

Spectroscopic and Physicochemical Properties

  • IR Spectroscopy: Sulfamoyl groups (target compound) may show νS=O stretches near 1150–1300 cm⁻¹, while C=O stretches in carboxamides appear at ~1660–1680 cm⁻¹ . Absence of νC=O in triazole-thiones () confirms tautomeric shifts, a phenomenon relevant to sulfamoyl stability .
  • Solubility and Stability :

    • Piperazinyl derivatives (e.g., Compound 10) exhibit improved aqueous solubility due to ionizable amines, whereas the target compound’s sulfamoyl group may confer moderate solubility in polar aprotic solvents .

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